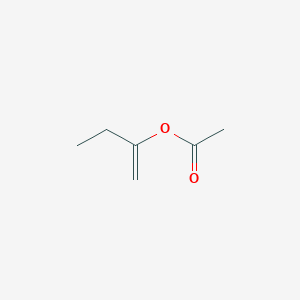
1-Ethylvinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylvinyl acetate (EVA) is a copolymer of ethylene and vinyl acetate. It is a thermoplastic material that is commonly used as an adhesive, sealant, and coating in various industries. EVA has excellent flexibility, adhesion, and weather resistance properties, making it a popular choice for many applications.
Mécanisme D'action
The mechanism of action of 1-Ethylvinyl acetate depends on its specific application. In drug delivery systems, 1-Ethylvinyl acetate acts as a controlled release matrix, slowly releasing the drug over time. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate provides a scaffold for cell growth and tissue regeneration.
In the electronics industry, 1-Ethylvinyl acetate acts as an encapsulant, protecting the solar cells or electronic components from environmental factors such as moisture and UV radiation.
Effets Biochimiques Et Physiologiques
1-Ethylvinyl acetate has been shown to have low toxicity and biocompatibility in various studies. In drug delivery systems, 1-Ethylvinyl acetate has been shown to be an effective carrier for various drugs. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate has been shown to support cell growth and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Ethylvinyl acetate in lab experiments include its flexibility, adhesion, and weather resistance properties. 1-Ethylvinyl acetate is also relatively easy to process and can be copolymerized to vary its properties.
The limitations of using 1-Ethylvinyl acetate in lab experiments include its sensitivity to temperature and UV radiation. 1-Ethylvinyl acetate can also be difficult to process at high ethylene to vinyl acetate ratios.
Orientations Futures
For 1-Ethylvinyl acetate research include investigating its use in drug delivery systems for various diseases and conditions. 1-Ethylvinyl acetate could also be studied for its use in tissue engineering and regenerative medicine applications.
In the electronics industry, 1-Ethylvinyl acetate could be studied for its use in new types of electronic components and devices. 1-Ethylvinyl acetate could also be investigated for its use in energy storage applications.
Conclusion:
In conclusion, 1-Ethylvinyl acetate is a versatile copolymer that has many potential applications in various fields. Its flexibility, adhesion, and weather resistance properties make it a popular choice for many applications. Ongoing research will continue to uncover new uses for 1-Ethylvinyl acetate and improve its properties and performance.
Méthodes De Synthèse
The synthesis of 1-Ethylvinyl acetate involves the copolymerization of ethylene and vinyl acetate monomers. This process is typically carried out in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The copolymerization process can be controlled to vary the ratio of ethylene to vinyl acetate, which affects the properties of the resulting 1-Ethylvinyl acetate.
Applications De Recherche Scientifique
1-Ethylvinyl acetate has been extensively studied for its potential applications in various fields. In the medical field, 1-Ethylvinyl acetate has been investigated for its use as a drug delivery system due to its biocompatibility and controlled release properties. 1-Ethylvinyl acetate has also been studied for its use in tissue engineering and wound healing applications.
In the electronics industry, 1-Ethylvinyl acetate has been used as a encapsulant for solar cells due to its excellent weather resistance and adhesion properties. 1-Ethylvinyl acetate has also been studied for its use as a dielectric material in capacitors and other electronic components.
Propriétés
Numéro CAS |
10500-08-0 |
|---|---|
Nom du produit |
1-Ethylvinyl acetate |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
but-1-en-2-yl acetate |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h2,4H2,1,3H3 |
Clé InChI |
BVCLXNHIJBDDTH-UHFFFAOYSA-N |
SMILES |
CCC(=C)OC(=O)C |
SMILES canonique |
CCC(=C)OC(=O)C |
Autres numéros CAS |
10500-08-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



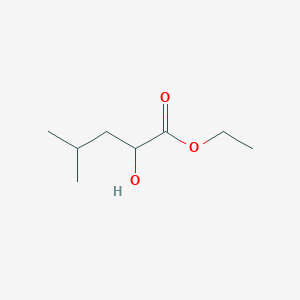
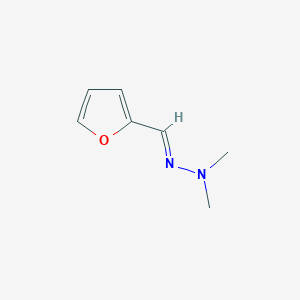
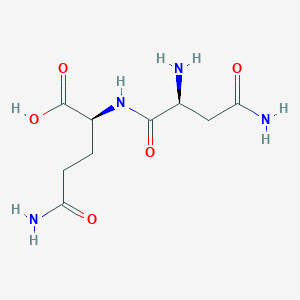
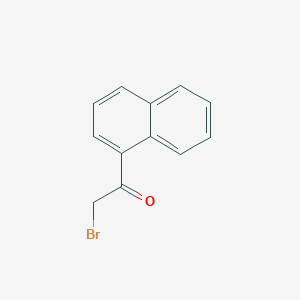
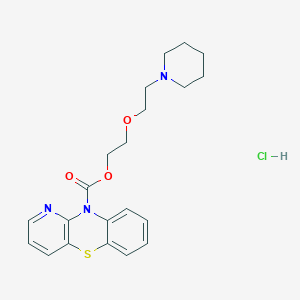
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
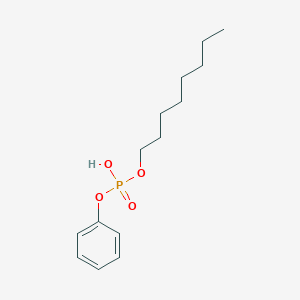
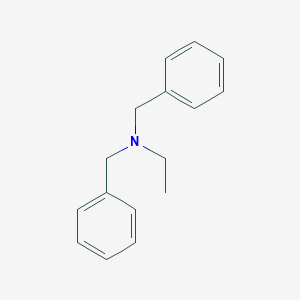
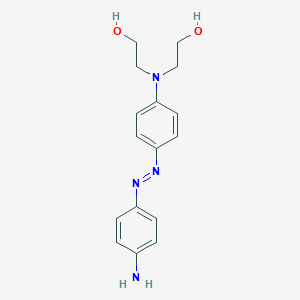
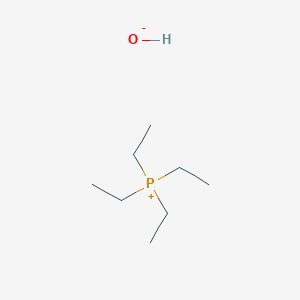
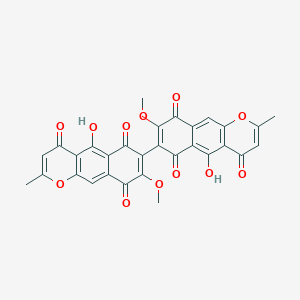
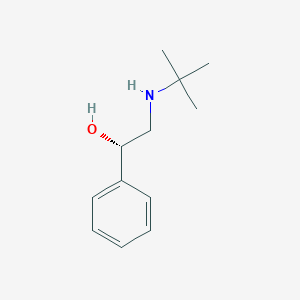

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)